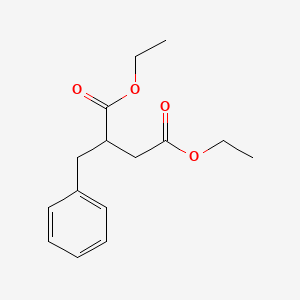

Diethyl 2-benzylsuccinate

Descripción general

Descripción

Diethyl 2-benzylsuccinate is an organic compound with the molecular formula C15H20O4. It is a colorless to pale yellow liquid with a distinctive aroma. This compound is widely used in the chemical industry, particularly in the synthesis of various organic compounds and as a component in fragrances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-benzylsuccinate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl succinate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Another method involves the reaction of diethyl succinate with benzyl bromide in the presence of a phase transfer catalyst. This method also requires reflux conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-benzylsuccinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylsuccinic acid.

Reduction: It can be reduced to form this compound alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

Oxidation: Benzylsuccinic acid.

Reduction: this compound alcohol.

Substitution: Various substituted diethyl succinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Diethyl 2-benzylsuccinate serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in reactions that lead to the formation of more complex molecules. For instance, it can be synthesized through the reaction of diethyl succinate with benzyl chloride or benzyl bromide in the presence of a base like sodium ethoxide or a phase transfer catalyst under reflux conditions.

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for enzymes involved in various biochemical processes, facilitating the investigation of metabolic functions.

Potential Drug Development

The compound is also being explored for its potential use in drug development. Its structure allows it to be modified into various derivatives that may exhibit pharmacological activity. Research indicates that certain derivatives may possess antimicrobial properties, making them candidates for new antibiotic therapies .

Industrial Applications

Production of Fragrances and Flavors

In the industrial sector, this compound is used in the production of fragrances and flavors. Its aromatic properties contribute to its utility in creating desirable scents and tastes in consumer products.

Polymerization Processes

The compound has been investigated as a component in polymerization reactions. Its reactivity allows it to participate in the formation of polymers with specific properties, which are valuable in various applications including coatings and adhesives .

Case Study 1: Anaerobic Metabolism

Research has demonstrated that this compound can be involved in anaerobic metabolic pathways. It acts as an intermediate product formed by benzylsuccinate synthase during the anaerobic degradation of toluene. This pathway is significant for bioremediation efforts aimed at cleaning up environments contaminated with aromatic hydrocarbons .

Case Study 2: Antimicrobial Activity

A study focused on derivatives of this compound revealed promising antimicrobial activity against model strains of Escherichia coli. The findings suggest that modifications to the benzyl group can enhance the compound's efficacy as an antimicrobial agent, positioning it as a potential alternative to conventional antibiotics .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 32 | Effective against E. coli K12 |

| Benzylsuccinic acid | Enzyme substrate | N/A | Involved in anaerobic metabolism |

| Modified derivative A | Antimicrobial | 16 | Enhanced activity compared to parent compound |

| Modified derivative B | Anticonvulsant | N/A | Significant protective effects observed |

Mecanismo De Acción

The mechanism of action of diethyl 2-benzylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact mechanism depends on the specific application and the conditions under which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl succinate: Lacks the benzyl group, making it less reactive in certain substitution reactions.

Benzylsuccinic acid: Contains a carboxylic acid group instead of the ester groups, making it more acidic and reactive in different types of reactions.

Diethyl 2-phenylsuccinate: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.

Uniqueness

Diethyl 2-benzylsuccinate is unique due to its specific structure, which combines the properties of both diethyl succinate and benzyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .

Actividad Biológica

Diethyl 2-benzylsuccinate is an organic compound that has garnered interest due to its biological activity, particularly in microbial metabolism and potential applications in bioremediation. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and implications in environmental microbiology.

Chemical Structure and Synthesis

This compound is a diester derived from succinic acid and benzyl alcohol. Its chemical structure can be represented as follows:

The synthesis typically involves the esterification of succinic acid with benzyl alcohol in the presence of a catalyst. This reaction can be optimized for yield and purity through various synthetic pathways, including the use of microwave-assisted techniques or solvent-free conditions.

Enzymatic Reactions

This compound is primarily studied in the context of anaerobic metabolism, particularly its role in the activation of hydrocarbons by microorganisms. The compound is involved in reactions catalyzed by benzylsuccinate synthase (Bss), an enzyme that facilitates the anaerobic addition of methyl groups from toluene to fumarate, forming benzylsuccinate as an intermediate product .

Table 1: Key Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Substrate | Product |

|---|---|---|---|

| Anaerobic activation of toluene | Benzylsuccinate synthase (Bss) | Toluene + Fumarate | Benzylsuccinate |

| Hydrolysis of this compound | Esterases | This compound | Benzyl alcohol + Succinic acid |

This reaction pathway is significant in bioremediation processes where anaerobic bacteria utilize aromatic hydrocarbons as carbon sources, leading to the detoxification of contaminated environments .

Microbial Metabolism

Research indicates that various anaerobic bacteria can metabolize this compound and related compounds. For instance, studies have shown that certain strains can utilize this compound under anaerobic conditions, contributing to the degradation of pollutants such as toluene and other aromatic hydrocarbons .

Case Study: Anaerobic Degradation by Azoarcus sp.

Azoarcus species have been demonstrated to effectively degrade aromatic compounds using benzylsuccinate synthase. In laboratory settings, these bacteria were able to convert this compound into simpler metabolites, showcasing their potential for bioremediation applications .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Microbial Diversity : The presence of this compound in anaerobic environments has been linked to diverse microbial communities capable of hydrocarbon degradation. This suggests a potential for ecological engineering in polluted sites .

- Isotope Fractionation Studies : Isotope studies have shown that the enzymatic reactions involving this compound result in distinct isotopic signatures, which can be used to trace microbial pathways in environmental samples .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while this compound is biodegradable, it may exhibit cytotoxic effects on certain bacterial strains at high concentrations, necessitating further investigation into its environmental impact .

Propiedades

IUPAC Name |

diethyl 2-benzylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJPBADSXBZWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341850 | |

| Record name | DIETHYL BENZYLSUCCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21307-94-8 | |

| Record name | DIETHYL BENZYLSUCCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.